5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde
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Overview
Description
5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, with its unique substitution pattern, is of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the bromination and chlorination of 1-methylindole, followed by formylation at the 2-position. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions more precisely and improve yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Bromo-3-chloro-1-methyl-1H-indole-2-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-indole: Lacks the chloro and aldehyde groups, making it less reactive in certain chemical transformations.
3-Chloro-1-methyl-1H-indole-2-carbaldehyde: Lacks the bromine atom, which may affect its biological activity and reactivity.
5-Bromo-3-chloro-1H-indole-2-carbaldehyde: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-Bromo-3-chloro-1-methyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the aldehyde group, makes it a versatile intermediate for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
5-bromo-3-chloro-1-methylindole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYJMVNKYORJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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